1-[3-(2-methoxyphenoxy)-5-nitrophenyl]-1H-tetrazole
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Overview
Description
1-[3-(2-Methoxyphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methoxyphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 1-(3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanol, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid for nitration, and catalysts such as copper or palladium for the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Methoxyphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, alkylating agents; reactions often require catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds or oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1-[3-(2-Methoxyphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(2-methoxyphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to biological targets. Additionally, the nitro and methoxy groups can modulate the compound’s electronic properties, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares structural similarities with the presence of methoxy groups and a heterocyclic ring.
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: Another compound with methoxyphenoxy and phenyl groups, used in similar chemical reactions.
Uniqueness
1-[3-(2-Methoxyphenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole is unique due to its combination of a tetrazole ring with methoxyphenoxy and nitrophenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H11N5O4 |
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Molecular Weight |
313.27 g/mol |
IUPAC Name |
1-[3-(2-methoxyphenoxy)-5-nitrophenyl]tetrazole |
InChI |
InChI=1S/C14H11N5O4/c1-22-13-4-2-3-5-14(13)23-12-7-10(18-9-15-16-17-18)6-11(8-12)19(20)21/h2-9H,1H3 |
InChI Key |
SMZNINPZDHVJGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3 |
Origin of Product |
United States |
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